3-chloro-4-(cyclopropyloxy)Benzoic acid
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Overview
Description
3-chloro-4-(cyclopropyloxy)Benzoic acid is an organic compound with the molecular formula C10H9ClO3 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted by a chlorine atom and a cyclopropyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-(cyclopropyloxy)Benzoic acid can be achieved through several methods. One common approach involves the reaction of 3-chloro-4-hydroxybenzoic acid with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:
3-chloro-4-hydroxybenzoic acid+cyclopropyl bromideK2CO3,DMF3-chloro-4-(cyclopropyloxy)Benzoic acid
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-chloro-4-(cyclopropyloxy)Benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The cyclopropyloxy group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, water), and catalysts (e.g., palladium).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, water).
Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., ether, tetrahydrofuran).
Major Products
Substitution: Formation of substituted benzoic acid derivatives.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Scientific Research Applications
3-chloro-4-(cyclopropyloxy)Benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-chloro-4-(cyclopropyloxy)Benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclopropyloxy group can influence the compound’s binding affinity and selectivity towards these targets. Additionally, the chlorine atom can participate in hydrogen bonding and other interactions, further affecting the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-4-hydroxybenzoic acid
- 4-chloro-3-methoxybenzoic acid
- 3-chloro-4-methylbenzoic acid
Uniqueness
3-chloro-4-(cyclopropyloxy)Benzoic acid is unique due to the presence of the cyclopropyloxy group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various research applications.
Properties
CAS No. |
869569-70-0 |
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Molecular Formula |
C10H9ClO3 |
Molecular Weight |
212.63 g/mol |
IUPAC Name |
3-chloro-4-cyclopropyloxybenzoic acid |
InChI |
InChI=1S/C10H9ClO3/c11-8-5-6(10(12)13)1-4-9(8)14-7-2-3-7/h1,4-5,7H,2-3H2,(H,12,13) |
InChI Key |
ZHGFBIQXDUUESK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C=C(C=C2)C(=O)O)Cl |
Origin of Product |
United States |
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